molecular formula C5H5F2NO3 B13062196 (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13062196
M. Wt: 165.09 g/mol
InChI Key: PBRKTVZHQNLFAU-REOHCLBHSA-N
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Description

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative This compound is of interest due to its unique structural features, which include the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid: This compound has a single fluorine atom and exhibits similar but less pronounced properties.

    (2S)-5-oxopyrrolidine-2-carboxylic acid: Lacks fluorine atoms and has different chemical reactivity and biological activity.

Uniqueness

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The dual fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5F2NO3

Molecular Weight

165.09 g/mol

IUPAC Name

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m0/s1

InChI Key

PBRKTVZHQNLFAU-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](NC(=O)C1(F)F)C(=O)O

Canonical SMILES

C1C(NC(=O)C1(F)F)C(=O)O

Origin of Product

United States

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